N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide
Description
N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a heterocyclic compound featuring a benzodioxine sulfonyl group, a 1,3-oxazinan ring, and an ethanediamide moiety.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c1-2-18-16(21)17(22)19-11-15-20(6-3-7-27-15)28(23,24)12-4-5-13-14(10-12)26-9-8-25-13/h4-5,10,15H,2-3,6-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRMLBEIHESMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Formation of the Oxazinan Ring: The oxazinan ring is formed by the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxine-sulfonyl derivative with the oxazinan derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides, thiols, and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds related to N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide exhibit significant biological activities. Notably, derivatives containing the benzodioxane structure have shown inhibitory effects against enzymes like α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions such as diabetes and Alzheimer's disease due to their roles in carbohydrate metabolism and neurotransmitter regulation .
Antimicrobial Properties
The sulfonamide group within the compound has been associated with antimicrobial activity. Compounds containing similar structures have demonstrated effectiveness against various bacterial strains. This suggests that this compound may also possess similar properties .
Anti-inflammatory Potential
Another area of interest is the compound's potential anti-inflammatory effects. Studies have indicated that related compounds can inhibit macrophage migration inhibitory factor (MIF), which plays a significant role in inflammatory responses. This positions this compound as a candidate for treating inflammatory disorders .
Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
- Diabetes Management : By inhibiting α-glucosidase, it may help regulate blood sugar levels.
- Neurodegenerative Diseases : Its effect on acetylcholinesterase suggests potential use in Alzheimer's treatment.
- Infection Control : The antimicrobial properties may aid in developing new antibiotics.
- Anti-inflammatory Treatments : Targeting MIF could provide new avenues for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the benzodioxine and oxazinan rings can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, CS-0309467) serves as a relevant comparator due to shared motifs (e.g., benzodioxin and sulfonyl groups) . Below is a comparative analysis:
Mechanistic and Pharmacological Insights
- Benzodioxine Sulfonyl Group : Both compounds feature this motif, which is associated with enhanced binding to serine proteases and improved metabolic stability .
- Oxazinan vs.
- Ethanediamide vs. Dimethylamino: The ethanediamide group in the target compound could act as a hydrogen-bond donor/acceptor network, contrasting with the basic dimethylamino group in CS-0309467, which may influence pharmacokinetics (e.g., membrane permeability).
Target Compound
- Hypothesized Applications: Potential use in enzyme inhibition (e.g., kinase or protease targets) due to sulfonyl and amide interactions.
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Benzodioxine moiety : Contributes to the compound's interaction with various biological targets.
- Oxazinan ring : Enhances the compound's stability and potential bioactivity.
- Sulfonamide group : Known for its role in enzyme inhibition.
The molecular formula is C₁₈H₂₃N₃O₅S, with a molecular weight of approximately 395.44 g/mol.
Biological Activity
Research indicates that compounds related to this structure exhibit significant biological activities, particularly in enzyme inhibition and antimicrobial effects. Key findings include:
Enzyme Inhibition
- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes by slowing down glucose absorption in the intestines.
- Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease due to its role in neurotransmitter regulation.
Antimicrobial Activity
The sulfonamide component of the compound is associated with antimicrobial properties. Derivatives of sulfonamides have been widely studied for their effectiveness against various bacterial strains .
The mechanism of action for this compound involves:
- Hydrophobic Interactions : The benzodioxine ring interacts with hydrophobic pockets in target enzymes.
- Hydrogen Bonding : The sulfonyl group forms hydrogen bonds with key amino acid residues within the active sites of enzymes, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
Q & A
Q. What are the conventional synthetic routes for N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide?
The synthesis typically involves sulfonylation of a benzodioxine-6-amine intermediate followed by nucleophilic substitution. For example:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under dynamic pH control (~pH 10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
- Step 2 : Substitute the N-position with alkyl/aryl halides (e.g., ethylenediamide derivatives) in N,N-dimethylformamide (DMF) with catalytic LiH. Reaction progress is monitored via TLC, and products are purified via ice precipitation and filtration .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Spectral techniques are critical:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H NMR : Assigns protons on the oxazinan-2-yl and ethylethanediamide moieties. For example, methylene protons adjacent to sulfonyl groups resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry (EIMS) : Confirms molecular weight via molecular ion peaks (e.g., m/z ~500–600 depending on substituents) .
Q. What standard assays are used to evaluate its antibacterial activity?
- Agar Dilution Method : Minimum inhibitory concentration (MIC) is determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition Assays : Lipoxygenase or acetylcholinesterase inhibition is measured spectrophotometrically, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Dynamic pH Control : Maintain pH ~10 during sulfonylation to suppress hydrolysis of sulfonyl chloride .
- Solvent Optimization : Use DMF for polar intermediates but switch to THF for less nucleophilic steps to reduce unwanted alkylation .
- Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) to improve regioselectivity in N-substitution .
Q. What computational strategies are used to predict binding interactions with enzyme targets?
- Molecular Docking (AutoDock/Vina) : Model the compound into active sites (e.g., acetylcholinesterase) using crystal structures (PDB IDs: 4EY7). Focus on hydrogen bonding with catalytic triads and hydrophobic packing with aromatic residues .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-enzyme complex .
Q. How are crystallographic challenges addressed during structure determination?
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., sulfur) in the sulfonyl group .
- Refinement (SHELXL) : Apply twin refinement for crystals with pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) are modeled for non-H atoms, while H atoms are placed geometrically .
Q. How do structural modifications (e.g., substituents on oxazinan-2-yl) affect bioactivity?
- SAR Studies : Compare MIC and IC₅₀ values of analogs with varying substituents. For example, bulkier groups (e.g., tert-butyl) may enhance lipophilicity and membrane penetration but reduce solubility .
- Free-Wilson Analysis : Quantify contributions of specific substituents to activity using multivariate regression .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
